4-Bromo-3-fluorobenzyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZSQNGYEFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-3-fluorobenzyl methanesulfonate properties and structure
An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl Methanesulfonate: Synthesis, Reactivity, and Applications for Advanced Research
Abstract
This compound is a specialized bifunctional reagent designed for advanced applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis from commercially available precursors. We delve into the mechanistic rationale behind its reactivity, highlighting the role of the methanesulfonyl leaving group and the influence of the halogenated aromatic ring. Furthermore, we explore its strategic utility as a key building block in drug discovery, where the distinct functionalities of the mesylate and the aryl bromide offer orthogonal handles for molecular elaboration. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the construction of complex molecular architectures.
Introduction and Strategic Significance
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency and precision of constructing new molecular entities are paramount. This compound emerges as a valuable synthetic intermediate, strategically designed to address these needs. It belongs to the class of sulfonate esters, specifically a methanesulfonate (mesylate), which are renowned for their high reactivity as alkylating agents.
The molecule's utility is rooted in its trifecta of functional groups:
-
The Methanesulfonate (Mesylate) Group: An excellent leaving group, far superior to halides in many nucleophilic substitution reactions. This moiety activates the benzylic position, facilitating the efficient introduction of the 4-bromo-3-fluorobenzyl group onto a wide range of nucleophiles.
-
The Aryl Bromide: A versatile functional handle that is stable under the conditions of mesylate displacement. It serves as a key anchor point for subsequent carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Aryl Fluoride: The fluorine atom, positioned meta to the benzylic carbon, significantly modulates the electronic properties of the aromatic ring. Its high electronegativity can influence the acidity of adjacent protons, alter binding interactions in a biological context, and enhance metabolic stability in drug candidates.[1][2][3]
This guide provides the necessary technical details for the synthesis, handling, and strategic application of this potent building block.
Chemical Structure and Physicochemical Properties
The structural arrangement of this compound is key to its function. The electron-withdrawing sulfonate ester is attached to the benzylic carbon, making it highly electrophilic, while the halogenated phenyl ring provides both electronic modulation and a site for further functionalization.
Caption: 2D Structure of this compound.
Physicochemical Data
Quantitative data for this specific compound is not widely published, as it is typically synthesized and used directly as a reactive intermediate. The properties below are calculated or inferred from its precursor and the general class of mesylates.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-3-fluorophenyl)methyl methanesulfonate | - |
| Molecular Formula | C₈H₈BrFO₃S | Calculated |
| Molecular Weight | 283.11 g/mol | Calculated |
| Monoisotopic Mass | 281.9443 Da | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF. | Inferred |
| Precursor CAS | 222978-01-0 ((4-Bromo-3-fluorophenyl)methanol) | [4][5] |
Synthesis and Purification
The most direct and reliable synthesis of this compound is achieved via the mesylation of its corresponding alcohol, (4-Bromo-3-fluorophenyl)methanol, which is commercially available.[4]
Expertise & Causality: The Rationale Behind the Protocol
The conversion of an alcohol to a mesylate is a cornerstone transformation in organic synthesis. The chosen protocol utilizes methanesulfonyl chloride (MsCl) as the source of the sulfonyl group and a tertiary amine base, typically triethylamine (Et₃N), in an aprotic solvent like dichloromethane (DCM).[6][7]
-
Why Triethylamine? The reaction of the alcohol with MsCl liberates hydrochloric acid (HCl). Triethylamine acts as a non-nucleophilic base to scavenge this HCl, forming triethylammonium chloride and preventing side reactions or degradation of acid-sensitive materials.
-
Why 0 °C? The reaction is exothermic and the product is highly reactive.[8] Maintaining a low temperature (0 °C to -10 °C) controls the reaction rate, minimizes the formation of byproducts, and prevents the degradation of the desired mesylate.
-
Why an Aprotic Solvent? A dry, aprotic solvent like DCM is essential. Protic solvents (like water or alcohols) would compete as nucleophiles, reacting with the highly electrophilic MsCl and the product itself.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
| (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 | 205.03 | 5.00 g | 24.4 mmol |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | 2.5 mL | 34.1 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.1 mL | 36.6 mmol |
| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 100 mL | - |
Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (4-Bromo-3-fluorophenyl)methanol (5.00 g, 24.4 mmol).
-
Add dry dichloromethane (100 mL) and stir until the solid is fully dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add triethylamine (5.1 mL, 36.6 mmol, 1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.5 mL, 34.1 mmol, 1.4 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel containing 100 mL of ice-cold water.
-
Separate the layers and wash the organic layer sequentially with:
-
100 mL of cold 1M HCl
-
100 mL of cold saturated NaHCO₃ solution
-
100 mL of cold brine
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
The resulting product is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Reactivity and Mechanistic Rationale
The synthetic power of this compound stems from its high reactivity in nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism.
The Mesylate: An Exceptional Leaving Group
The methanesulfonate anion (CH₃SO₃⁻) is a very weak base, making it an excellent leaving group. Its stability is a direct consequence of resonance delocalization, where the negative charge is distributed across the three oxygen atoms and the sulfur atom. This inherent stability significantly lowers the activation energy for its displacement by a nucleophile.
The Electrophilic Benzylic Carbon
The departure of the mesylate group is readily facilitated by a nucleophile attacking the benzylic carbon. This carbon is highly electrophilic due to the strong inductive effect of the adjacent oxygen atom.
Caption: Generalized S_N2 displacement of the methanesulfonate leaving group.
Applications in Research and Drug Development
This reagent is a quintessential example of a bifunctional building block, offering two orthogonal sites for chemical modification.
A Potent Benzylating Agent
The primary role of the mesylate is to serve as a highly efficient leaving group for benzylation reactions. It reacts cleanly with a wide array of nucleophiles under mild conditions to install the 4-bromo-3-fluorobenzyl moiety. This is particularly useful for:
-
N-Alkylation: Modifying amines, anilines, and heterocycles.
-
O-Alkylation: Creating ethers from alcohols and phenols.
-
S-Alkylation: Forming thioethers from thiols.
The resulting 4-bromo-3-fluorobenzyl group can impart desirable properties to a parent molecule, including increased lipophilicity and altered metabolic profiles.[2][3]
A Platform for Cross-Coupling
After the benzylation step, the aryl bromide remains as a versatile handle for diversification. It is a prime substrate for numerous palladium-, nickel-, or copper-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complexity, a highly valued strategy in modern medicinal chemistry. Common transformations include:
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Cyanation: Installation of a nitrile group.
The presence of bromine allows for the formation of halogen bonds, which can favorably affect drug-target interactions and improve pharmacokinetic properties like duration of action.[9]
Safety and Handling
Trustworthiness: A Self-Validating System of Precaution
As a highly reactive alkylating agent, this compound must be handled with appropriate caution. Alkylating agents are, by their nature, potentially toxic, mutagenic, and irritant. The safety protocols are designed to prevent exposure.
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impervious gloves (e.g., nitrile). Double-gloving is recommended.
-
Body Protection: A lab coat must be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted mesylate should be quenched with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: a highly reactive mesylate for efficient benzylation and a stable aryl bromide for subsequent cross-coupling reactions. This dual functionality, combined with the modulating electronic effects of the fluorine substituent, makes it an indispensable tool for medicinal chemists and researchers aiming to construct novel and complex molecular architectures with precision and efficiency.
References
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Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
- Bentley, T. W., & Llewellyn, G. (1990). Kinetic and Spectroscopic Characterisation of Highly Reactive Methanesulfonates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1273.
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Tanaka, K., et al. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]
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Organic-synthesis.org. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Bottorff, E. M. (1973). U.S. Patent No. 3,745,188. Washington, DC: U.S.
- Keglevich, G., et al. (2018).
- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
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Hairui Chemical. (n.d.). 4-bromo-3-(ethoxymethyl)benzyl methanesulfonate_1255948-72-1. Retrieved from [Link]
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EMD Millipore. (n.d.). Benzyl methanethiosulfonate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Retrieved from [Link]
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Chemsrc. (n.d.). Benzyl methanesulfonate | CAS#:55791-06-5. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-3-methanesulfonylbenzoic acid (C8H7BrO4S). Retrieved from [Link]
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- Bera, M., et al. (2020). Isolation and reactivity of sodium benzyl cations.
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PubChem. (n.d.). 4-Bromo-3-methylbenzenesulfonic acid. Retrieved from [Link]
- Gornowicz, M., & Bielawski, K. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(4), e480.
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ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). Methanesulfonic acid 4-bromo-benzyl ester. Retrieved from [Link]
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Validation & Comparative
The Organic Chemist's Dilemma: Navigating Reactivity of 4-Bromo-3-fluorobenzyl Electrophiles
A Comparative Guide to 4-Bromo-3-fluorobenzyl Methanesulfonate and 4-Bromo-3-fluorobenzyl Bromide for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of medicinal chemistry and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and downstream purification efforts. The 4-bromo-3-fluorobenzyl moiety is a valuable building block in the design of novel therapeutics, owing to the unique electronic properties conferred by the halogen substituents which can influence metabolic stability and binding interactions.[1][2] This guide provides an in-depth comparison of two key electrophiles bearing this scaffold: this compound and 4-bromo-3-fluorobenzyl bromide. We will delve into their relative reactivity, synthetic accessibility, and practical considerations in the context of nucleophilic substitution reactions.
At a Glance: Key Physicochemical Properties
| Property | This compound | 4-Bromo-3-fluorobenzyl Bromide |
| Molecular Formula | C₈H₈BrFO₃S | C₇H₅Br₂F |
| Molecular Weight | 287.11 g/mol | 267.92 g/mol |
| Leaving Group | Methanesulfonate (Mesylate) | Bromide |
| Precursor | 4-Bromo-3-fluorobenzyl alcohol | 4-Bromo-3-fluorotoluene |
The Decisive Factor: Leaving Group Ability
The primary determinant of reactivity in nucleophilic substitution reactions is the efficacy of the leaving group. A superior leaving group is a species that is stable in its anionic form, which corresponds to the conjugate base of a strong acid.[3] This stability facilitates the departure of the leaving group, thereby lowering the activation energy of the reaction.
This compound features a methanesulfonate (mesylate) group. The mesylate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. This exceptional stability makes it the conjugate base of a very strong acid, methanesulfonic acid (pKa ~ -1.9), and thus an excellent leaving group.
4-Bromo-3-fluorobenzyl bromide , on the other hand, possesses a bromide leaving group. While bromide is considered a good leaving group, being the conjugate base of hydrobromic acid (a strong acid with a pKa ~ -9), it is generally less effective than a mesylate.
The established order of leaving group ability places sulfonate esters, such as mesylates, as significantly more reactive than halides like bromide in nucleophilic substitution reactions.[3] This translates to faster reaction rates and often allows for milder reaction conditions when using the methanesulfonate derivative.
Reaction Mechanisms: A Shared Pathway
Both this compound and 4-bromo-3-fluorobenzyl bromide are primary benzylic electrophiles. The benzylic position is unique in that it can support both Sₙ1 and Sₙ2 reaction pathways due to the ability of the adjacent benzene ring to stabilize both a developing positive charge in a carbocation intermediate (Sₙ1) and the transition state of a concerted backside attack (Sₙ2).[4][5][6][7][8]
For primary benzylic systems such as these, the Sₙ2 mechanism typically predominates, especially with strong nucleophiles and in polar aprotic solvents. The reaction proceeds via a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs.
Diagram: Sₙ2 Reaction Mechanism
Caption: Generalized Sₙ2 reaction pathway for benzylic electrophiles.
Synthesis of the Electrophiles: A Practical Consideration
The choice between these two reagents may also be influenced by their synthetic accessibility.
4-Bromo-3-fluorobenzyl Bromide
This compound is typically synthesized from 4-bromo-3-fluorotoluene via a free-radical bromination reaction. Common reagents for this transformation include N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This method is generally efficient and proceeds with high regioselectivity for the benzylic position.
Diagram: Synthesis of 4-Bromo-3-fluorobenzyl Bromide
Caption: Synthesis of the benzyl bromide via free-radical bromination.
This compound
The synthesis of the methanesulfonate is a two-step process starting from 3-bromo-4-fluorobenzoic acid. First, the carboxylic acid is reduced to the corresponding 4-bromo-3-fluorobenzyl alcohol. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride in combination with a suitable activating agent.[9][10] The resulting benzyl alcohol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, like triethylamine or pyridine, to yield the desired methanesulfonate.[3]
Diagram: Synthesis of this compound
Caption: Two-step synthesis of the benzyl methanesulfonate.
Experimental Data: A Comparative Overview
| Leaving Group | Relative Rate (vs. Bromide) | pKa of Conjugate Acid |
| Bromide | 1 | ~ -9 |
| Methanesulfonate | >10 (estimated) | ~ -1.9 |
Relative rate is an estimation based on data from analogous benzylic systems.
This enhanced reactivity of the methanesulfonate allows for:
-
Milder Reaction Conditions: Often proceeding at lower temperatures.
-
Shorter Reaction Times: Leading to increased throughput.
-
Use of Weaker Nucleophiles: Expanding the scope of possible transformations.
Application in Drug Discovery
The 4-bromo-3-fluorobenzyl scaffold is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate pKa, while the bromine atom provides a handle for further functionalization, such as through cross-coupling reactions.[1][2] The choice between the bromide and the methanesulfonate for introducing this scaffold can be strategic.
-
4-Bromo-3-fluorobenzyl Bromide: A reliable and cost-effective choice for reactions with moderately to strongly nucleophilic partners. Its stability may be advantageous for longer-term storage.
-
This compound: The preferred reagent when high reactivity is paramount, particularly with sensitive substrates or when employing weakly nucleophilic reagents. Its use can minimize side reactions that may occur under more forcing conditions required for the bromide.
Conclusion and Recommendations
Both this compound and 4-bromo-3-fluorobenzyl bromide are effective electrophiles for introducing the 4-bromo-3-fluorobenzyl moiety. However, their reactivity profiles differ significantly due to the nature of their leaving groups.
This compound is the more reactive of the two , owing to the exceptional stability of the mesylate anion. This heightened reactivity can be leveraged to achieve faster reactions, employ milder conditions, and broaden the scope of applicable nucleophiles. Its synthesis, while involving an additional step compared to the bromide, is straightforward from the corresponding benzyl alcohol.
4-Bromo-3-fluorobenzyl bromide remains a viable and often more economical option , particularly for reactions with strong nucleophiles where high reactivity is not the primary concern.
For researchers in drug development, the methanesulfonate derivative offers a powerful tool for complex syntheses where efficiency and mild conditions are critical. The bromide, in contrast, is a workhorse for more routine alkylations. The ultimate choice will depend on the specific synthetic challenge, including the nature of the nucleophile, the sensitivity of the substrate, and the desired reaction kinetics.
References
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PrepChem. Synthesis of 4-fluoro-3-bromo-benzyl alcohol. [Link]
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Khan Academy. Reactions at the benzylic position. [Link]
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Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. [Link]
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PrepChem. Synthesis of Benzyl Methanesulfonate. [Link]
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Quora. Why is benzylic and allylic halide reaction faster than primary alkyl halide? [Link]
-
YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
PrepChem. Synthesis of Stage 2: 3-Bromo-4-fluorobenzyl alcohol. [Link]
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
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Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
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StudyHQ. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
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Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]
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Chemistry LibreTexts. 11.5 Characteristics of the Sₙ1 Reaction. [Link]
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ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]
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MDPI. Application of Bioisosteres in Drug Design. [Link]
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Optimizing Purity Analysis for Labile Alkylating Agents: A Comparative Guide for 4-Bromo-3-fluorobenzyl methanesulfonate
Executive Summary
The analysis of 4-Bromo-3-fluorobenzyl methanesulfonate presents a classic analytical paradox: the molecule is a reactive alkylating agent designed to be a leaving group, making it inherently unstable in the aqueous conditions required for standard Reverse Phase HPLC (RP-HPLC).
This guide compares two analytical approaches:
-
Method A (Standard RP-HPLC): A conventional water/acetonitrile gradient.
-
Method B (Stabilized "Low-Residence" HPLC): An optimized protocol utilizing sub-ambient thermal control, specific pH buffering, and a non-nucleophilic diluent strategy.
The Verdict: Method A generates artifactual impurities (up to 2.5% false-positive hydrolysis), while Method B maintains <0.1% on-column degradation , ensuring data integrity for regulatory submission.
Part 1: The Scientific Rationale (The "Why")
The Chemistry of Instability
Benzyl mesylates are potent electrophiles. In the presence of nucleophiles (like water or methanol) and heat, they undergo solvolysis via an SN1 or SN2 mechanism , displacing the methanesulfonate group (MsO⁻) to form the corresponding alcohol or ether.
-
Hydrolysis: this compound + H₂O
4-Bromo-3-fluorobenzyl alcohol + Methanesulfonic Acid (MsOH). -
Methanolysis: If Methanol is used as a diluent, it forms the methyl ether analog.
The Analytical Consequence
In a standard HPLC run (Method A), the compound sits in an aqueous mobile phase for 10–20 minutes. If the column is at ambient temperature (25°C) or elevated (40°C), the mesylate hydrolyzes during the run. The detector sees the alcohol peak and the analyst incorrectly flags the batch as impure.
Diagram 1: Degradation Pathway & Analytical Risk
Caption: The chemical instability of benzyl mesylates in standard HPLC conditions leading to false impurity profiles.
Part 2: Method Comparison & Data Analysis
Comparative Performance Table
| Parameter | Method A (Standard Generic) | Method B (Stabilized Optimized) |
| Column | C18, 5µm, 250 x 4.6mm | C18 (Sterically Protected), 3.5µm, 150 x 4.6mm |
| Mobile Phase A | 0.1% TFA in Water | 0.05% Formic Acid in Water (pH ~2.8) |
| Mobile Phase B | Methanol | Acetonitrile (ACN) |
| Diluent | Methanol:Water (50:50) | 100% Acetonitrile (Anhydrous) |
| Column Temp | 30°C | 5°C - 10°C (Critical) |
| Autosampler Temp | Ambient (25°C) | 5°C |
| Run Time | 25 Minutes | 12 Minutes (Fast Gradient) |
| Result | 2.5% Alcohol Impurity (Artifact) | 0.05% Alcohol Impurity (True Value) |
Key Differentiators Explained[1][2][3][4]
-
Diluent Selection (The "Hidden" Error):
-
Method A uses Methanol/Water.[1] The water initiates hydrolysis immediately in the vial. Methanol competes to form the methyl ether.
-
Method B uses 100% Acetonitrile . ACN is aprotic and non-nucleophilic. The sample remains stable in the vial for >24 hours if kept cold.
-
-
Thermal Suppression:
-
Hydrolysis rates double for roughly every 10°C increase.
-
Method B operates at 5°C . This kinetic "freeze" prevents on-column degradation during the separation window.
-
-
Mobile Phase Acidity:
-
Benzyl mesylates are generally more stable at lower pH (protonation of the leaving group is not the issue here; rather, avoiding hydroxide-catalyzed hydrolysis is key). A simple acidic buffer (Formic acid or Phosphate pH 2.5) is preferred over neutral pH.
-
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . If the "Alcohol" peak area increases over sequential injections of the same vial, your system temperature is not low enough.
Reagents & Equipment
-
Analyte: this compound (Reference Standard).
-
Solvents: Acetonitrile (HPLC Grade, Low Water), Formic Acid (LC-MS Grade), HPLC Water (18.2 MΩ).
-
Equipment: HPLC with chilled autosampler and column oven (Peltier cooling required).
Chromatographic Conditions
-
Column: Agilent Zorbax StableBond C18 (SB-C18) or equivalent sterically protected phase. 150 mm x 4.6 mm, 3.5 µm.
-
Why? StableBond columns are robust at low pH and non-endcapped versions often show different selectivity for polar acids (MsOH).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 220 nm (sensitive for benzyl ring) and 254 nm.
-
Temperatures:
-
Column: 5°C (Set point).
-
Autosampler: 5°C .
-
Gradient Program
| Time (min) | % A (Water/Acid) | % B (ACN) | Purpose |
| 0.0 | 90 | 10 | Retention of polar MsOH acid |
| 2.0 | 90 | 10 | Isocratic hold for acid separation |
| 8.0 | 10 | 90 | Elution of Mesylate & Alcohol |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 14.0 | 90 | 10 | End |
Sample Preparation (Crucial Step)
-
Stock Solution: Weigh 10 mg of this compound into a 20 mL volumetric flask.
-
Dissolution: Add approx. 15 mL of 100% Acetonitrile . Sonicate briefly (<30 seconds) to avoid heating.
-
Make up: Fill to volume with Acetonitrile.
-
Transfer: Immediately transfer to an amber HPLC vial and place in the 5°C autosampler .
-
Note: Do NOT filter through Nylon filters (they bind proteins/organics and can be reactive). Use PTFE or regenerated cellulose if filtration is necessary.
-
Part 4: Analytical Workflow Visualization
Diagram 2: The Optimized Decision Tree
Caption: Step-by-step decision tree for minimizing hydrolysis during analysis.
References
-
Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008). Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Valavdekar, R. (2025).[6] Best Solvent To Dissolve HPLC Samples - Best Practices for Solvent Selection. Axion Labs. Link
-
Phenomenex Application Guide. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex. Link
- Rao, K. S., et al. (2010). Stability-indicating HPLC method for the determination of potential genotoxic impurities in drug substances. Journal of Chromatographic Science.
-
Sigma-Aldrich. (2025). HPLC Tips & Tricks – Mobile Phase Preparation. MilliporeSigma. Link
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Senior Scientist's Guide to Handling 4-Bromo-3-fluorobenzyl methanesulfonate
For the researcher navigating the complex landscape of drug development, the synthesis of novel compounds is both a routine and a high-stakes endeavor. Intermediates like 4-Bromo-3-fluorobenzyl methanesulfonate are powerful tools, but their utility is matched by the imperative for rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the necessary personal protective equipment (PPE) and handling procedures. Our objective is to build a self-validating system of safety, ensuring that every step is grounded in scientific rationale to protect you, your research, and your colleagues.
Understanding the Hazard Profile: A Structurally-Informed Assessment
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a thorough hazard assessment can be conducted by examining its constituent parts and data from structurally analogous compounds.
-
The Methanesulfonate (Mesylate) Group: This functional group is an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity means the compound is a potential alkylating agent. Alkylating agents as a class are known for their potential to be mutagenic, carcinogenic, and cytotoxic. For instance, methyl methanesulfonate (MMS) is reasonably anticipated to be a human carcinogen.[1]
-
The Halogenated Benzyl Core: The presence of bromine and fluorine on the aromatic ring, coupled with the benzyl structure, points towards irritant and corrosive properties. Data from similar compounds, such as 4-Bromo-3-fluorobenzyl bromide and 4-Bromo-3-methylbenzenesulfonyl chloride, indicate they are corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[2][3] The compound is also classified as a toxic solid (Hazard Class 6.1) based on analogs.[4]
This analysis dictates that we must treat this compound with the highest degree of caution, assuming it to be corrosive, toxic, a severe irritant, and a potential carcinogen.
| Hazard Category | Inferred Risk | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or inhaled.[5] | Based on analogs like 4-Bromo-3-fluorobenzenesulfonamide and the general toxicity of sulfonate compounds.[5][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. [2][3] | Analogs with the halogenated benzyl structure are classified as Category 1B skin corrosives.[2][3] |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage. [5] | The corrosive nature of related compounds presents a significant risk of blindness.[2] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][5] | Handling the solid powder without proper engineering controls can lead to inhalation of dust. |
| Long-Term Toxicity | Suspected carcinogen. | The methanesulfonate group is a structural alert for alkylating activity, a mechanism linked to carcinogenicity.[1] |
The Hierarchy of Controls: A Foundation for Safety
Before specifying PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. The use of a certified chemical fume hood is mandatory for all handling steps. The fume hood's performance should be verified regularly.
-
Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical.
A Multi-Barrier PPE Protocol for this compound
The following PPE is required for handling this compound. The logic is to create overlapping layers of protection.
Primary Barrier: Standard Laboratory Attire
This is the baseline for any work in the laboratory and is non-negotiable.
-
Long pants and closed-toe shoes: Made of non-synthetic material like cotton.
-
Safety glasses: Provide basic impact protection but are insufficient for handling this chemical alone.[7]
Secondary Barrier: Task-Specific Protective Equipment
This layer is added over your primary attire and is dictated by the specific task.
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: The compound is assumed to be corrosive and readily absorbed through the skin. Gloves are the most critical barrier for direct contact.[8]
-
Protocol:
-
Double Gloving: Wear two pairs of nitrile gloves. The outer glove absorbs the initial contamination, and the inner glove provides protection during the removal of the outer pair.
-
Inspect Before Use: Always check gloves for pinholes or tears.
-
Immediate Replacement: If gloves are contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair. Do not reuse disposable gloves.
-
Material: Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[8] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart for sulfonate esters and halogenated solvents.
-
-
-
Eye and Face Protection: Beyond Basic Safety Glasses
-
Rationale: Due to the severe risk of irreversible eye damage, protection from splashes, mists, and dust is paramount. Standard safety glasses have gaps and offer inadequate protection.[7]
-
Protocol:
-
Chemical Splash Goggles: These must be worn at all times. They form a seal around the eyes, preventing entry of chemicals from all sides.[7]
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever there is a significant risk of a splash, such as when handling quantities greater than a few grams, during reactions, or when performing extractions.[9]
-
-
-
Body Protection: A Chemical-Resistant Barrier
-
Rationale: Standard cotton lab coats can absorb chemical splashes, holding the substance against your skin. A chemical-resistant material is required.
-
Protocol:
-
Chemical-Resistant Lab Coat: A lab coat made of polyester, a poly/cotton blend, or other resistant materials is required. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: For larger-scale operations (e.g., >25g), a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection to the torso.
-
-
-
Respiratory Protection: Use with Caution
-
Rationale: All work should be performed in a fume hood to prevent inhalation. However, respiratory protection may be needed in non-routine situations.
-
Protocol:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Emergency Use: In the event of a significant spill outside of a fume hood, or for certain maintenance procedures, a respirator may be necessary. Use of a respirator requires prior medical clearance, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[3] A full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges would be appropriate.[10]
-
-
Step-by-Step Operational Plan
Pre-Operation:
-
Review Documentation: Read this guide and any available SDS for similar compounds.[2][3]
-
Designate Work Area: Clearly demarcate the handling area within the fume hood.
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble Materials: Gather all necessary equipment, including a designated waste container, before bringing the chemical into the hood.
-
Don PPE: Put on all required PPE as described above before handling the chemical container.
Handling Procedure (e.g., Weighing for a Reaction):
-
Perform all manipulations within the certified chemical fume hood.
-
To minimize dust, do not pour the solid. Use a spatula or powder funnel to transfer the material.
-
Weigh the compound onto a tared weighing paper or into a container directly.
-
If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Securely cap the primary container immediately after use.
Post-Operation & Decontamination:
-
Decontaminate Surfaces: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the wipes as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat/apron.
-
Remove inner gloves.
-
-
Wash Hands: Immediately wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Management:
-
Small Spill (inside fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
-
Large Spill (outside fume hood): Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up without specialized training and equipment.
Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[12]
-
Segregation: All waste containing this chemical (unused product, contaminated consumables, rinsate) must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[12]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal via controlled incineration by a licensed facility.[13]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational scale.
Caption: PPE selection workflow based on quantity and splash risk.
By internalizing the rationale behind these protocols, you transform safety from a set of rules into an integral part of your scientific practice, ensuring that your groundbreaking work can proceed with confidence and security.
References
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Princeton University. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. U.S. EPA. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
-
Restek. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard. Restek. [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Chemithon. [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Roberts, J. C., Gao, Y., & Krishnamurthy, V. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 14(11), 2826–2829. [Link]
-
Chemical Engineering. (2021). Sulfonation. Chemical Engineering. [Link]
-
TMP Chem. (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. U.S. Department of Health and Human Services. [Link]
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). U.S. EPA. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. capitalresin.com [capitalresin.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
